molecular formula C14H8Cl2N2O2 B7568074 3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione

3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione

Cat. No.: B7568074
M. Wt: 307.1 g/mol
InChI Key: LLULLELHVDPEPJ-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring system substituted with a 2,4-dichlorophenyl group

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12(11(16)7-8)18-14(20)10-4-2-1-3-9(10)13(19)17-18/h1-7H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLULLELHVDPEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetic acid or toluene. The resulting intermediate is then cyclized to form the phthalazine ring system. The overall reaction can be summarized as follows:

    Step 1: Condensation of 2,4-dichlorobenzaldehyde with phthalic anhydride.

    Step 2: Cyclization of the intermediate to form the phthalazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrophthalazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophthalazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

3-(2,4-dichlorophenyl)-2H-phthalazine-1,4-dione can be compared with other phthalazine derivatives and related compounds:

    Phthalazine: The parent compound, phthalazine, lacks the 2,4-dichlorophenyl group and has different biological activities.

    2,4-Dichlorobenzaldehyde: This precursor compound has distinct chemical properties and applications.

    Other Phthalazine Derivatives: Compounds with different substituents on the phthalazine ring may exhibit varying biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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